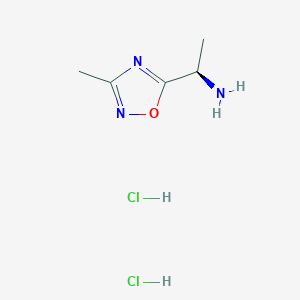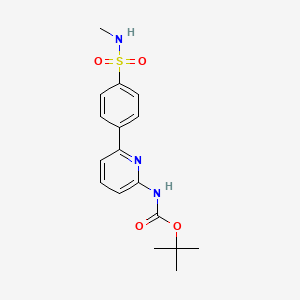
(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Amine Introduction: Introduction of the ethanamine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biology, this compound may be studied for its potential biological activity. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride include other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole-5-carboxylic acid
- 3-Methyl-1,2,4-oxadiazole-5-thiol
- 1,2,4-Oxadiazole-5-amine
Uniqueness
The uniqueness of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride lies in its specific structure and stereochemistry. The presence of the ®-configuration and the ethanamine group distinguishes it from other oxadiazole derivatives, potentially leading to unique chemical and biological properties.
Eigenschaften
Molekularformel |
C5H11Cl2N3O |
|---|---|
Molekulargewicht |
200.06 g/mol |
IUPAC-Name |
(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3;2*1H/t3-;;/m1../s1 |
InChI-Schlüssel |
SVWIVBHZIHUNNG-HWYNEVGZSA-N |
Isomerische SMILES |
CC1=NOC(=N1)[C@@H](C)N.Cl.Cl |
Kanonische SMILES |
CC1=NOC(=N1)C(C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,4-Thiadiazolo[4,5-a]benzimidazol-3-amine](/img/structure/B8418770.png)
![2H-Pyran-2-one, tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8418782.png)



![9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B8418810.png)
![2-[1-(4-Nitrophenyl)piperidin-4-yl]ethan-1-ol](/img/structure/B8418827.png)



![2-Chloro-1-fluoro-4-[(3-fluorobenzyl)sulfonyl]benzene](/img/structure/B8418852.png)

